Furfurylamine, N-(2-oxazolinyl)-

Physical organic chemistry Molecular design Crystal engineering

Researchers often face structural ambiguity when substituting furfurylamine derivatives, leading to failed SAR or altered bioactivity. This compound (CAS 101468-19-3) provides a precise 2-aminooxazoline pharmacophore fused to a furfuryl moiety. - Quantified differentiation: LogP 0.58 (vs. -0.11 for unmodified furfurylamine). - Verified NCI screening identifier (NSC 162262). - Reliable supply for scale-up from mg to g.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 101468-19-3
Cat. No. B12066373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFurfurylamine, N-(2-oxazolinyl)-
CAS101468-19-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1COC(=N1)NCC2=CC=CO2
InChIInChI=1S/C8H10N2O2/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-2,4H,3,5-6H2,(H,9,10)
InChIKeyQQZQLYLXQJPVJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furfurylamine, N-(2-oxazolinyl)- Technical Specifications & Procurement


Furfurylamine, N-(2-oxazolinyl)- (CAS 101468-19-3), systematically designated as N-(furan-2-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine, is a heterocyclic amine featuring a 2-oxazoline ring N-linked to a furfuryl moiety . This compound bears the NCI screening identifier NSC 162262 and has a molecular formula C8H10N2O2 with a calculated molecular weight of 166.18 g/mol [1]. The molecule integrates a furan ring system (C5H3O) with a 4,5-dihydro-2-oxazolamine pharmacophore, creating a dual heterocyclic architecture that distinguishes it from simpler furfurylamine derivatives lacking the oxazoline functionality [2]. The compound exhibits a density of 1.31 g/cm³, a boiling point of 366.8°C at 760 mmHg, a flash point of 175.6°C, and a calculated LogP of 0.58190, with a vapor pressure of 1.43E-05 mmHg at 25°C [3].

Dual heterocyclic architecture: 2-oxazoline–furan core enables unique reactivity
NCI Developmental Therapeutics Program submission (NSC identifier)
Differentiated physicochemical profile from parent furfurylamine

Why Furfurylamine, N-(2-oxazolinyl)- Cannot Be Substituted


Generic substitution of Furfurylamine, N-(2-oxazolinyl)- with unmodified furfurylamine (CAS 617-89-0) or simple 2-oxazoline derivatives introduces critical functional and structural deviations that alter downstream reaction outcomes and biological target engagement. The N-(2-oxazolinyl) moiety in this compound provides a distinct amidine-type linkage between the furan and oxazoline rings, creating an electronically unique 2-aminooxazoline pharmacophore that differs fundamentally from the primary amine functionality of parent furfurylamine . Substitution with the alpha-methyl analog (Furfurylamine, alpha-methyl-N-(2-oxazolinyl)-, CAS 63956-94-5, molecular weight 180.20 g/mol, density 1.26 g/cm³) introduces steric hindrance from the alpha-methyl group that alters molecular conformation and receptor binding geometry . Furthermore, the oxazoline ring in this compound exists in the 4,5-dihydro form, which exhibits different hydrolytic stability and ring-opening kinetics compared to fully aromatic oxazole analogs, directly affecting compound stability under reaction or assay conditions [1]. These structural distinctions manifest as quantifiable differences in physicochemical properties, including LogP, density, and boiling point, which impact solubility, partition behavior, and thermal stability in both synthetic and screening workflows [2].

Parent furfurylamine (CAS 617-89-0)
Lacks the 2-aminooxazoline pharmacophore; electronic and hydrogen-bonding profiles differ fundamentally, altering target engagement.
Alpha-methyl analog (CAS 63956-94-5)
Alpha-methyl steric bulk introduces conformational constraints that may shift receptor-binding geometry and molecular recognition.
Fully aromatic oxazole analogs
The 4,5-dihydro ring exhibits distinct hydrolytic stability and ring-opening kinetics compared to aromatic oxazoles, affecting compound lifetime under assay conditions.

Furfurylamine, N-(2-oxazolinyl)- Comparative Evidence


Density and Molecular Packing vs. Alpha-Methyl Analog

Furfurylamine, N-(2-oxazolinyl)- (CAS 101468-19-3) exhibits a density of 1.31 g/cm³ compared to its alpha-methyl analog (Furfurylamine, alpha-methyl-N-(2-oxazolinyl)-, CAS 63956-94-5) which has a density of 1.26 g/cm³ . This 0.05 g/cm³ (approximately 4%) difference in density reflects altered molecular packing efficiency due to the absence of the alpha-methyl steric hindrance in the target compound. Concurrently, the target compound has a higher boiling point of 366.8°C at 760 mmHg compared to the alpha-methyl analog at 325.5°C at 760 mmHg, a difference of 41.3°C .

Physicochemical profile
Source review
Target: 1.31 g/cm³, bp 366.8°C
Alpha-methyl analog: 1.26 g/cm³, bp 325.5°C
Δ: +0.05 g/cm³ (4%), +41.3°C (12.7%)
Supports differentiation in molecular packing and thermal stability.
Calculated property data; experimental verification may differ.
Physical organic chemistry Molecular design Crystal engineering

Lipophilicity Modulation vs. Parent Furfurylamine

The calculated LogP for Furfurylamine, N-(2-oxazolinyl)- is 0.58190 [1], whereas parent furfurylamine (CAS 617-89-0, furan-2-ylmethanamine) has a reported LogP of approximately -0.11 [2]. This LogP difference of approximately 0.69 log units represents an approximately 5-fold increase in octanol-water partition coefficient, indicating that the oxazoline substitution substantially modulates the lipophilic-hydrophilic balance of the molecule.

Lipophilicity shift
Data to verify
Target LogP: 0.58
Parent furfurylamine LogP: -0.11
Δ ≈ 0.69 (~5× higher partition)
Supports modulated membrane permeability and phase partitioning.
Calculated LogP; experimental logD may vary under physiological conditions.
Medicinal chemistry Lipophilicity Drug design

NCI Screening Program Inclusion

Furfurylamine, N-(2-oxazolinyl)- carries the NCI identifier NSC 162262, indicating its prior submission to the National Cancer Institute Developmental Therapeutics Program for anticancer screening [1][2]. In contrast, the alpha-methyl analog (CAS 63956-94-5) and parent furfurylamine (CAS 617-89-0, NSC 49136/NSC 61168) have distinct NSC identifiers and independent screening histories [3]. Compounds bearing the N-(2-oxazolinyl)-furfurylamine scaffold have been associated with 2-oxazolamine derivatives reported to exhibit analgesic activity in preclinical models, with certain N-substituted dihydro-2-oxazolamines demonstrating high analgesic potency [4].

NCI repository
Class-level
NSC 162262 (distinct from parent NSC 49136 and alpha-methyl analog)
Independent selection for anticancer screening; supports SAR exploration.
Class-level analgesic activity reported; bioactivity data to verify.
Anticancer screening Developmental therapeutics NCI-60 panel

Synthetic Distinction: 2-Oxazolamine vs. Oxazolidine

Furfurylamine, N-(2-oxazolinyl)- is synthesized via reaction pathways that generate the 4,5-dihydro-2-oxazolamine (2-aminooxazoline) pharmacophore, which is structurally and mechanistically distinct from oxazolidine derivatives. Literature reports describe the formation of 4-(2-furyl)-2-oxazolines from alpha-kaliofurfurylisocyanide reacting with aldehydes and ketones, which can subsequently hydrolyze to 2-amino-2-(2-furyl)alkanols [1][2]. This synthetic route yields the 2-oxazoline (aminooxazoline) scaffold, whereas alternative synthetic approaches produce 2-(furyl-2)-1,3-oxazolidines, which are structurally distinct five-membered heterocycles with different ring nitrogen-oxygen connectivity patterns and reported growth-stimulating activity [3].

Synthetic distinction
Class-level
2-Oxazolamine (4,5-dihydro) vs. 1,3-oxazolidine scaffolds; different ring N-O connectivity and stability.
Reactivity and hydrolytic stability differ from oxazolidine isomers.
Based on synthetic literature; review specific conditions.
Synthetic methodology Heterocyclic chemistry Process chemistry

Furfurylamine, N-(2-oxazolinyl)- Validated Applications


2-Aminooxazoline Pharmacophore Exploration

The N-(2-oxazolinyl) moiety in Furfurylamine, N-(2-oxazolinyl)- constitutes a 2-aminooxazoline pharmacophore (4,5-dihydro-2-oxazolamine) that has been independently investigated in N-substituted dihydro-2-oxazolamine derivatives exhibiting analgesic activity in preclinical models [1]. The compound's unique NCI identifier (NSC 162262) indicates its distinct selection for anticancer screening, separate from parent furfurylamine (NSC 49136) [2]. This application scenario is particularly relevant for research groups exploring structure-activity relationships around the 2-aminooxazoline scaffold, where the absence of alpha-methyl substitution (unlike CAS 63956-94-5) provides an unhindered binding geometry while the oxazoline ring offers amidine-type hydrogen bonding potential distinct from simple furfurylamines .

Lipophilicity-Defined Synthetic Intermediate

With a calculated LogP of 0.58190 compared to parent furfurylamine's LogP of approximately -0.11, Furfurylamine, N-(2-oxazolinyl)- offers approximately 5-fold higher octanol-water partitioning [3]. This differentiated lipophilicity profile makes the compound suitable as a synthetic intermediate where enhanced organic-phase solubility or controlled membrane permeability is required. The compound's boiling point of 366.8°C at 760 mmHg and density of 1.31 g/cm³ further distinguish it from the alpha-methyl analog (boiling point 325.5°C, density 1.26 g/cm³), providing specific thermal and physical handling characteristics for process chemistry workflows .

Hit Expansion and SAR Studies

The inclusion of Furfurylamine, N-(2-oxazolinyl)- in the NCI Developmental Therapeutics Program repository (NSC 162262) establishes its precedent as a biologically profiled chemical entity amenable to SAR expansion [2]. The compound's 2-oxazolamine core distinguishes it from related heterocycles such as isoxazolines and oxazolidines, each demonstrating distinct biological profiles. For example, 3-(furan-2-yl)-4,5-dihydro-1,2-oxazole derivatives have shown antidepressant and MAO inhibitory activity, while oxazolidinone derivatives exhibit antibacterial properties [4]. The 4,5-dihydro-2-oxazolamine scaffold in the target compound represents an under-explored chemotype relative to these more extensively studied heterocyclic classes, offering a differentiated starting point for hit expansion campaigns [1].

Application
Selection Property
Validation Focus
2-Aminooxazoline SAR studies
Unhindered oxazoline pharmacophore with amidine-type H-bonding
Binding geometry and H-bonding profile
Organic-phase synthesis intermediate
Lipophilicity differentiation from parent furfurylamine
Partition behavior and thermal stability
NCI hit expansion
Under-explored oxazoline chemotype
Profile relative to isoxazoline/oxazolidine classes

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